molecular formula C₁₅H₁₅N₃O₂ B124930 Disperse yellow 3 CAS No. 2832-40-8

Disperse yellow 3

Cat. No.: B124930
CAS No.: 2832-40-8
M. Wt: 269.3 g/mol
InChI Key: PXOZAFXVEWKXED-UHFFFAOYSA-N
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Description

Disperse Yellow 3, also known as 4-(2-hydroxy-5-methylphenylazo)acetanilide, is a yellow azo dye primarily used in the textile industry. This compound is known for its vibrant yellow color and is used to dye synthetic fibers such as polyester, acetate, and nylon. it is also recognized for its carcinogenic properties .

Biochemical Analysis

Biochemical Properties

It is known that Disperse Yellow 3 is water-insoluble

Dosage Effects in Animal Models

There is limited information available on the effects of this compound at different dosages in animal models. One study found that the toxicity of this compound in mice and rats included death, dose-related pituitary, thyroid, spleen, and kidney lesions, and carcinogenesis in male rats and female mice .

Preparation Methods

Synthetic Routes and Reaction Conditions

Disperse Yellow 3 is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-amino-5-methylphenol in the presence of sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with acetanilide under alkaline conditions to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The dye is typically produced in powder form and requires the use of dispersing agents to maintain its stability and solubility during the dyeing process .

Chemical Reactions Analysis

Types of Reactions

Disperse Yellow 3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products Formed

Comparison with Similar Compounds

Disperse Yellow 3 is part of a larger class of azo dyes, which include compounds such as Disperse Orange 37 and Disperse Red 17. Compared to these dyes, this compound is unique due to its specific molecular structure, which imparts its distinct yellow color and specific dyeing properties .

Similar Compounds

This compound stands out due to its specific applications and the unique challenges it presents in terms of environmental and health impacts.

Properties

IUPAC Name

N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]acetamide
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InChI

InChI=1S/C15H15N3O2/c1-10-3-8-15(20)14(9-10)18-17-13-6-4-12(5-7-13)16-11(2)19/h3-9,20H,1-2H3,(H,16,19)
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InChI Key

PXOZAFXVEWKXED-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)NC(=O)C
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Molecular Formula

C15H15N3O2
Record name C.I. DISPERSE YELLOW 3
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DSSTOX Substance ID

DTXSID6021450, DTXSID80859775
Record name C.I. Disperse Yellow 3
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Record name (E)-N-{4-[(2-Hydroxy-5-methylphenyl)diazenyl]phenyl}acetamide
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Molecular Weight

269.30 g/mol
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Physical Description

C.i. disperse yellow 3 is a brownish-yellow powder. (NTP, 1992), Brownish-yellow powder; [CAMEO]
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN ACETONE, ETHANOL & BENZENE
Record name C.I. DISPERSE YELLOW 3
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CAS No.

2832-40-8
Record name C.I. DISPERSE YELLOW 3
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Record name Acetamide, N-[4-[2-(2-hydroxy-5-methylphenyl)diazenyl]phenyl]-
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Melting Point

514 to 518 °F (NTP, 1992)
Record name C.I. DISPERSE YELLOW 3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What other toxicological effects have been observed with DY3?

A: In mice and rats, DY3 exposure has been linked to death, dose-related lesions in the pituitary, thyroid, spleen, and kidneys, and potential tumor development in the stomach. []

Q2: What are the implications of DY3 being a potential carcinogen?

A: The potential carcinogenicity of DY3 raises concerns about its use in consumer products like textiles. Exposure assessments and risk characterization are crucial to determine safe exposure limits and minimize potential health risks. [, ]

Q3: Can Disperse Yellow 3 cause allergic reactions?

A: Yes, DY3 is a known contact allergen. Clinical data suggest that individuals with sensitivities to dyes may react to DY3. [, , , ]

Q4: Are there other dyes that might cause allergic reactions similar to DY3?

A: Yes, other disperse dyes, particularly azo dyes, have been implicated in allergic contact dermatitis. These include Disperse Red 1, Disperse Orange 3, Disperse Blue 124, and Disperse Blue 106. [, , , , , , , ]

Q5: What are the common symptoms of allergic contact dermatitis caused by DY3?

A: Symptoms can include itching, redness, swelling, and the development of blisters or a rash in the area that came into contact with the dye. [, , , , ]

Q6: How does this compound impact the environment?

A: The release of DY3 through textile industry effluent poses a significant environmental concern. Its presence in water bodies can negatively impact aquatic life and potentially contaminate drinking water sources. [, , ]

Q7: Can this compound be degraded?

A: Yes, research shows that the white rot fungus Phanerochaete chrysosporium can degrade DY3 into carbon dioxide, indicating potential for bioremediation of dye-contaminated environments. [, ]

Q8: What other methods can be used to remove DY3 from wastewater?

A: Various techniques like adsorption, electrocoagulation, and combined systems like GAC-SBR (granular activated carbon - sequencing batch reactor) have shown promise in removing DY3 from wastewater. [, , ]

Q9: Is this compound stable under various conditions?

A: The stability of DY3 can be affected by factors such as pH, temperature, and light exposure. [, , , ]

Q10: Are there strategies to enhance the stability of DY3 in applications?

A: Research suggests that controlling particle size and shape during dye synthesis can influence its stability. Incorporating DY3 into specific formulations and matrices might also enhance its stability under various conditions. []

Q11: How is this compound detected and quantified?

A: Common analytical methods for DY3 detection and quantification include thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). [, , ]

Q12: How does the structure of this compound relate to its properties?

A: The azo group (-N=N-) in DY3's structure is responsible for its color. Modifications to this group or the aromatic rings attached to it can alter its color, stability, and toxicological profile. [, ]

Q13: Have there been studies on modifying the structure of DY3 to reduce its toxicity or allergenicity?

A: While the provided research does not directly explore structural modifications of DY3 for reduced toxicity or allergenicity, understanding the structure-activity relationship is crucial for developing safer alternatives. [, ]

Q14: Are there safer alternatives to this compound?

A: Research into safer, biodegradable dyes with similar colorfastness is ongoing. Exploring natural dyes or dyes with lower toxicity profiles is crucial to reduce reliance on potentially harmful alternatives like DY3. [, ]

Q15: What resources are available for researchers studying this compound?

A: Resources include databases like PubChem, ChemSpider, and the National Library of Medicine's Toxnet for information on chemical properties, toxicology, and environmental fate. Specialized databases like the Contact Allergen Management Program provide data on contact allergens like DY3. []

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